molecular formula C7H3N3O4 B1296554 2,4-Dinitrobenzonitrile CAS No. 4110-33-2

2,4-Dinitrobenzonitrile

Cat. No. B1296554
CAS RN: 4110-33-2
M. Wt: 193.12 g/mol
InChI Key: KCUDEOWPXBMDJE-UHFFFAOYSA-N
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Description

2,4-Dinitrobenzonitrile is a chemical compound that may be used to synthesize N′-hydroxy-2,4-dinitrobenzimidamide . It is formed as one of the reaction products from the elimination reactions of (E)-2,4-dinitrobenzaldehyde O-aryloximes .


Synthesis Analysis

(E)-2,4-Dinitrobenzonitrile is obtained from the reaction between (E)-2,4-dinitrobenzaldehyde O-benzoyloxime with i-Pr2NH in methylcyanide .


Molecular Structure Analysis

The molecular formula of 2,4-Dinitrobenzonitrile is C7H3N3O4 . The average mass is 193.116 Da and the monoisotopic mass is 193.012360 Da .


Chemical Reactions Analysis

2,4-Dinitrobenzonitrile is formed as one of the reaction products from the elimination reactions of (E)-2,4-dinitrobenzaldehyde O-aryloximes .


Physical And Chemical Properties Analysis

2,4-Dinitrobenzonitrile has a density of 1.6±0.1 g/cm3, a boiling point of 395.1±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.5±3.0 kJ/mol, and the flash point is 192.8±25.1 °C . The index of refraction is 1.616, and the molar refractivity is 43.4±0.4 cm3 . It has 7 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Chemical Reactions and Complex Formation

2,4-Dinitrobenzonitrile has been studied for its involvement in various chemical reactions. For instance, it undergoes single-electron transfer in aromatic nucleophilic substitution, forming the Meisenheimer complex and eventually yielding 2,4-dinitrobenzamide and 2,4-dinitrophenoxide ion (Bacaloglu et al., 1992). Similarly, studies on 3,5-dinitrobenzonitrile and 3,5-dinitrobenzotrifluoride have shown the formation of Meisenheimer-type σ-complexes with various nucleophiles, indicating potential reactivity at the 2- and 4-positions (Foreman & Foster, 1969).

Catalytic and Synthetic Applications

2,4-Dinitrobenzonitrile plays a role in elimination reactions, where it is involved in the formation of 2,4-dinitrobenzamide and aryloxides under certain conditions, demonstrating its utility in synthetic chemistry (Cho et al., 1998). The compound has also been used in the preparation of other chemical compounds, such as 2-Fluoro-5-nitrobenzonitrile (Wilshire, 1967).

Solvent Effects and Spectroscopy

The solvent effect on the absorption spectra of the photochemically produced 2,4-dinitrobenzyl carbanion has been studied, showing significant differences in spectra depending on the solvent used, which is crucial for understanding the behavior of this compound in various environments (McClelland & Steenken, 1987).

Applications in Sensing and Adsorption

2,4-Dinitrobenzonitrile has been utilized in the development of novel sensors. A study demonstrated the use of pyrene-functionalized copolymers for the detection of volatile nitro aromatic compounds, showing the potential of 2,4-Dinitrobenzonitrile in sensing applications (Burattini et al., 2009). Additionally, its adsorption characteristics on modified granular activated carbons have been researched, suggesting its role in environmental applications (Boddu et al., 2009).

properties

IUPAC Name

2,4-dinitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUDEOWPXBMDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339144
Record name 2,4-Dinitrobenzonitrile
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Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dinitrobenzonitrile

CAS RN

4110-33-2
Record name 2,4-Dinitrobenzonitrile
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Record name 2,4-Dinitrobenzonitrile
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Record name 2,4-Dinitrobenzonitrile
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Synthesis routes and methods I

Procedure details

2,4-dinitrobenzonitrile was prepared from 2,4-dinitrobenzoic acid and benzenesulfonamide by the method of Oxley, Partridge, Robson and Short, J. Chem. Soc., 1946, 763. The product was purified by chromatography on alumina, using tetrahydrofuran as a solvent: yield, 56%; m.p. 102° C.
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Synthesis routes and methods II

Procedure details

A mixture of 21.2 grams (0.1 mole) of 2,4-dinitrobenzoic acid and 32.0 grams (0.21 mole) of benzenesulfonamide is stirred and heated in an oil bath at 205°-210° for 1 hour and then at 225° for 1 hour and allowed to cool to room temperature under a nitrogen atmosphere. The residue is shaken with methylene chloride and dilute NaOH solution and the methylene chloride layer separated and washed with water. The solvent is removed by distillation. There is obtained 6.05 grams (31%) of material melting at 88°-92°. Recrystallization from ethanol raises the melting point to 100°-2°. The infrared spectrum shows a weak nitrile band at 2200 cm-1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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